molecular formula C6H7NS B164247 2-Thioacetyl-1H-pyrrole CAS No. 134161-64-1

2-Thioacetyl-1H-pyrrole

Cat. No. B164247
M. Wt: 125.19 g/mol
InChI Key: LMEKKAKIVDDBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Thioacetyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a fundamental scaffold that possesses diverse biological activities .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, has been a topic of interest in organic chemistry. A common method for synthesizing pyrrole derivatives is the Knorr-type approach . In a recent study, 2-thionoester pyrroles were synthesized using this approach from aliphatic starting materials . The 2-thionoester pyrroles were then reduced to the corresponding 2-formyl pyrroles in one step using RANEY® nickel .


Molecular Structure Analysis

The molecular structure of “2-Thioacetyl-1H-pyrrole” is similar to that of 2-Acetyl-1H-pyrrole, which has a molecular formula of C6H7NO . The difference lies in the presence of a thioacetyl group in “2-Thioacetyl-1H-pyrrole”.


Chemical Reactions Analysis

Pyrrole and its derivatives, including “2-Thioacetyl-1H-pyrrole”, exhibit a wide range of chemical reactivity. They are known to undergo various types of reactions, including nucleophilic addition, isomerization, and cycloaddition .

Safety And Hazards

Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic if swallowed. It causes serious eye damage and is harmful if inhaled .

Future Directions

The synthesis and reactivity of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, continue to be areas of active research. Recent studies have focused on developing more efficient and environmentally friendly methods for synthesizing these compounds . Additionally, the potential biological activities of these compounds are being explored for their potential use in various therapeutic applications .

properties

IUPAC Name

1-(1H-pyrrol-2-yl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEKKAKIVDDBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioacetyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.